5-ETHYNYLPICOLINALDEHYDE
Overview
Description
5-Ethynylpicolinaldehyde is a chemical compound with the molecular formula C8H5NO and a molecular weight of 131.13 g/mol It is known for its unique structure, which includes an ethynyl group attached to a picolinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethynylpicolinaldehyde can be synthesized through multiple routes. One common method involves the reaction of 5-(trimethylsilyl)ethynylpyridine-2-carbaldehyde with potassium carbonate in methanol at room temperature. The reaction mixture is then concentrated under reduced pressure, and the product is precipitated by adding ice-cold water .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethynylpicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Its ability to interact with DNA makes it a candidate for drug development, particularly in cancer therapy.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethynylpicolinaldehyde involves its interaction with DNA. It binds to the DNA double helix and inhibits the replication of DNA by inhibiting the enzyme DNA polymerase . This inhibition prevents the proliferation of cancer cells, making it a potent anticancer agent.
Comparison with Similar Compounds
- 5-Bromo-3-ethynylpyridine-2-carbaldehyde
- 5-Ethynylpyridine-2-carbaldehyde
Comparison: 5-Ethynylpicolinaldehyde is unique due to its specific structure, which includes both an ethynyl group and an aldehyde group attached to a pyridine ring. This combination imparts distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-ethynylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQQNIMWZHCSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726191 | |
Record name | 5-Ethynylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940911-03-5 | |
Record name | 5-Ethynylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.